Fast Red ITR
Description
Historical Context and Development
The development of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is intrinsically linked to the broader history of sulfonamide chemistry, which began in the early twentieth century. The foundational work in sulfonamide research traces back to 1906, when Schroeter synthesized the first molecule containing a 4-acetylamino-sulfanilamide portion. This early breakthrough laid the groundwork for subsequent developments in sulfonamide chemistry. The historical progression continued in 1908 when Gelmo described sulfanilamide and thirteen of its derivatives, providing the first documented solubility values for these compounds.
The revolutionary discovery that transformed sulfonamide research occurred in 1932 within the laboratories of Bayer AG, which was then a component of the German chemical trust IG Farben. The research team, led by physician and researcher Gerhard Domagk, was investigating coal-tar dyes that could bind preferentially to bacteria and parasites for potential therapeutic applications. After years of systematic trial-and-error work on hundreds of dyes, the team discovered a red dye synthesized by Bayer chemist Josef Klarer that demonstrated remarkable antibacterial effects in mouse models. This breakthrough compound, eventually named Prontosil, became the first medicine capable of effectively treating bacterial infections within living organisms.
The understanding of sulfonamide mechanisms advanced significantly in 1940 when Fildes and Wood demonstrated that sulfanilamide derivatives functioned as antimetabolites of para-aminobenzoic acid, which is essential for bacterial folic acid synthesis. This mechanistic insight revealed that the structural similarity between para-aminobenzoic acid and sulfonamides enabled competitive antagonism, resulting in bacteriostatic effects. The discovery of this antibacterial activity triggered extensive research efforts, leading to the synthesis of thousands of sulfanilamide derivatives by 1948.
The specific compound Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- emerged from this period of intensive sulfonamide research as researchers explored structural modifications to optimize various properties. The compound's development was driven by the need for specialized intermediates in dye synthesis and the growing understanding of structure-activity relationships in sulfonamide chemistry. The systematic exploration of substitution patterns on the benzenesulfonamide core led to the identification of this particular compound's unique properties and applications.
Significance in Organic Chemistry and Sulfonamide Research
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- occupies a significant position in organic chemistry research due to its distinctive structural features and versatile reactivity profile. The compound's molecular architecture, characterized by the systematic positioning of functional groups on the benzenesulfonamide framework, provides researchers with a valuable platform for investigating structure-activity relationships and reaction mechanisms.
The compound's fundamental chemical properties are defined by its molecular formula C₁₁H₁₈N₂O₃S and molecular weight of 258.34 grams per mole. The structural arrangement features a benzene ring substituted with an amino group at position 3, a methoxy group at position 4, and a diethyl sulfonamide group at position 1. This specific substitution pattern creates unique electronic and steric environments that influence the compound's reactivity and applications.
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 258.34 g/mol | Standard conditions |
| Melting Point | 102-105°C | Atmospheric pressure |
| Boiling Point | 410.6±55.0°C | 760 mmHg |
| Density | 1.2±0.1 g/cm³ | Predicted at 20°C |
| Flash Point | 202.1±31.5°C | Predicted |
| Water Solubility | 35.1 μg/mL | pH 7.4 |
Research into sulfonamide derivatives has demonstrated that Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- serves as an important precursor for synthesizing novel compounds with potential biological activities. Studies have shown that 1,3-diaryltriazene sulfonamides can be synthesized through reactions involving diazonium salts derived from this compound, leading to compounds with carbonic anhydrase inhibitory properties. These investigations have revealed inhibition constants ranging from nanomolar to micromolar concentrations against various human carbonic anhydrase isoforms, including cytosolic isoforms hCA I, hCA II, and hCA VII, as well as the membrane-bound tumor-associated isoform hCA IX.
The compound's significance extends to its role as a nonlinear optical material, where its molecular structure contributes to unique optical properties. Research has demonstrated that Fast Red ITR, the common name for this compound, exhibits nonlinear optical characteristics that make it suitable for specialized applications in optical materials science. The systematic investigation of second and third harmonic generation properties has positioned this compound as a valuable tool for advancing understanding in nonlinear optics research.
In analytical chemistry applications, Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- has proven valuable for developing separation and identification methods. High-Performance Liquid Chromatography methods have been developed for analyzing this compound using reverse-phase columns with mobile phases containing acetonitrile, water, and phosphoric acid. These analytical methods are scalable and suitable for both research applications and preparative separations, demonstrating the compound's utility in advancing analytical methodologies.
Research Objectives and Scope
Contemporary research involving Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- encompasses several distinct yet interconnected areas of investigation, each contributing to advancing fundamental understanding and practical applications. The primary research objectives center on elucidating the compound's chemical reactivity patterns, optimizing synthetic methodologies, and exploring novel applications in materials science and biological systems.
Current research efforts focus extensively on understanding the compound's role in dye synthesis and pigment chemistry. Investigations have demonstrated that the compound serves as a crucial intermediate in producing specialized azo dyes through diazotization and coupling reactions. The research scope includes systematic studies of reaction conditions, yield optimization, and the development of environmentally sustainable synthetic routes. Recent patent literature has documented improved preparation methods that reduce waste water production and enhance product purity, reflecting the ongoing commitment to green chemistry principles.
The compound's applications in histochemical research represent another significant area of investigation. Research objectives include developing enhanced staining protocols for alkaline phosphatase histochemistry and immunohistochemical applications. Studies have focused on optimizing the compound's performance as a chromogen in tissue staining applications, where it provides clear and distinct coloration for visualizing cellular structures and detecting antigens in biological samples. The research scope encompasses investigations into staining specificity, color stability, and compatibility with various fixation and processing methods.
Materials science research involving this compound has concentrated on advancing understanding of its nonlinear optical properties and potential applications in optical devices. Research objectives include characterizing the compound's second and third harmonic generation capabilities and investigating its potential for incorporation into optical materials and devices. The scope of these investigations extends to studying the relationship between molecular structure and optical properties, providing insights that can guide the design of improved nonlinear optical materials.
| Research Area | Primary Objectives | Current Scope |
|---|---|---|
| Synthetic Chemistry | Optimize synthetic routes, reduce environmental impact | Green chemistry methodologies, yield enhancement |
| Analytical Chemistry | Develop improved separation methods | High-Performance Liquid Chromatography optimization |
| Materials Science | Characterize optical properties | Nonlinear optical applications |
| Biological Applications | Enhance histochemical protocols | Alkaline phosphatase detection methods |
| Structure-Activity Studies | Establish property relationships | Carbonic anhydrase inhibition research |
Environmental and sustainability considerations have emerged as important research objectives, with investigations focusing on developing cleaner synthetic processes and reducing the environmental impact of production methods. Research has demonstrated that modified synthetic approaches can significantly reduce waste water generation while maintaining high product quality and yield. The scope of these environmental studies includes life cycle assessments, waste minimization strategies, and the development of recyclable synthetic pathways.
The investigation of structure-activity relationships represents a fundamental research objective that spans multiple application areas. Current research efforts aim to establish correlations between the compound's structural features and its various properties, including optical characteristics, chemical reactivity, and biological activities. The scope of these studies encompasses computational modeling, experimental validation, and the systematic exploration of structural modifications to optimize desired properties.
Recent research has also expanded to include the compound's potential applications in environmental testing and monitoring. Investigations have explored its utility in detecting specific pollutants and assessing water quality, reflecting the growing interest in environmental applications of specialized chemical compounds. The research scope includes developing sensitive detection methods and establishing the compound's performance characteristics under various environmental conditions.
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGVVXSCGNGJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059151 | |
| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |
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Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97-35-8 | |
| Record name | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | |
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| Record name | C.I. 37150 | |
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| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |
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| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |
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| Record name | 3-amino-N,N-diethyl-4-methoxybenzenesulphonamide | |
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| Record name | 2-Methoxy-5-(diethylsulfamoyl)aniline | |
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Mechanism of Action
Target of Action
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, commonly known as Fast Red ITR, primarily targets alkaline phosphatase (ALP) . ALP is an enzyme found in various tissues throughout the body, including the liver, bones, kidneys, and the digestive system. It plays a crucial role in dephosphorylation, a process essential for many biochemical pathways.
Mode of Action
This compound interacts with ALP by serving as a substrate in histochemical staining techniques. When ALP catalyzes the dephosphorylation of this compound, it results in the formation of a colored azo dye. This reaction is utilized in histochemistry to visualize and localize ALP activity within tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dephosphorylation pathway mediated by ALP. The dephosphorylation of this compound leads to the production of a red-colored azo compound, which can be detected visually. This pathway is crucial for studying enzyme activity and distribution in various biological samples .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) Its stability and interaction with alp suggest that it is efficiently processed in environments where alp is active .
Result of Action
The molecular and cellular effects of this compound’s action include the visualization of ALP activity . This is particularly useful in histochemical studies where the presence and activity of ALP need to be mapped within tissues. The formation of the red azo dye provides a clear and distinct marker for ALP activity, aiding in various diagnostic and research applications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. Optimal conditions for ALP activity, typically a slightly alkaline pH, enhance the interaction between this compound and ALP, leading to more efficient staining. Conversely, extreme pH levels or temperatures can denature the enzyme or degrade the compound, reducing its effectiveness .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial for regulating pH and ion balance in tissues. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is essential for understanding the compound’s potential therapeutic applications, especially in conditions where carbonic anhydrase activity is dysregulated.
Cellular Effects
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . Additionally, it can alter cellular metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation, leading to reduced energy production and increased oxidative stress in cells .
Molecular Mechanism
The molecular mechanism of action of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- involves its binding to specific biomolecules, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to a decrease in the production of bicarbonate and protons . This inhibition can result in altered pH regulation and ion balance in tissues, which is critical for understanding the compound’s therapeutic potential. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of carbonic anhydrase activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase activity without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and enzyme activity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes, affecting their catalytic activity and altering metabolic flux . The compound can also influence the levels of metabolites, such as bicarbonate and protons, by inhibiting carbonic anhydrase activity . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and enzymes, affecting their localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- (CAS Number: 97-35-8), is a sulfonamide derivative that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanism of action, applications in medicinal chemistry, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C11H18N2O3S
- Molecular Weight : 258.34 g/mol
- LogP : 1.70
The compound features a benzenesulfonamide core with two ethyl groups and a methoxy group, which contribute to its solubility and reactivity. The presence of amino groups enhances its potential for biological interactions.
The biological activity of 3-amino-N,N-diethyl-4-methoxy-benzenesulfonamide primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. The inhibition occurs through binding to the active site of these enzymes, leading to altered cellular signaling pathways that can affect tumor growth and survival .
Biological Activities
- Enzyme Inhibition :
- Antimicrobial Properties :
- Potential Anti-inflammatory Effects :
Applications in Medicinal Chemistry
The compound serves as a valuable scaffold for the development of new therapeutics:
- Drug Development : Ongoing research aims to modify the structure of benzenesulfonamide derivatives to enhance their efficacy against specific targets in cancer therapy.
- Biological Assays : It is employed in various assays to evaluate enzyme inhibition and other biological interactions, contributing to our understanding of enzyme kinetics and drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | Single amino group | Moderate enzyme inhibition |
| N,N-Diethyl-benzenesulfonamide | Lacks amino groups | Limited biological activity |
| 3,4-Diaminobenzenesulfonamide | Two amino groups | Stronger enzyme inhibition than simpler analogs |
The unique combination of functional groups in 3-amino-N,N-diethyl-4-methoxy-benzenesulfonamide provides distinct chemical properties that enhance its biological activity compared to simpler sulfonamides.
Case Studies
-
Inhibition Studies on Carbonic Anhydrases :
A study demonstrated that derivatives of benzenesulfonamides exhibit varying degrees of inhibition on CA IX and CA XII, with certain modifications leading to nanomolar potency against these targets . This highlights the potential for developing highly selective inhibitors for therapeutic use. -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of sulfonamide derivatives, showing significant activity against both Gram-positive and Gram-negative bacteria. The findings suggest a promising avenue for antibiotic development based on structural modifications of benzenesulfonamides .
Scientific Research Applications
Chemistry
In the field of chemistry, Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : With reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The amino group can participate in substitution reactions with electrophiles.
This versatility makes it an essential compound for organic synthesis and material science applications.
Biology
The compound is investigated for its potential biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Properties : It exhibits antibacterial activity by inhibiting bacterial growth through interference with folate synthesis.
- Anticancer Activity : Recent studies have shown significant cytotoxic effects against various human tumor cell lines, including HeLa (cervical cancer) and HL-60 (acute promyelocytic leukemia). In vitro assays indicated that the compound induces apoptosis in these cell lines with IC50 values ranging from 0.89 to 9.63 µg/mL .
Case Studies
Several studies have evaluated the efficacy of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. One notable study demonstrated that this compound significantly inhibited tumor cell proliferation compared to untreated controls. Statistical analyses confirmed its efficacy across multiple cancer cell lines .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of selected compounds related to Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and amino groups | Antimicrobial and anticancer |
| 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide | Methoxy and amino groups | Anticancer activity |
| N-(4-fluorophenyl)-benzenesulfonamide | Fluorine substitution | Enhanced antimicrobial properties |
| 2-Methyl-N-(pyridin-2-yl)benzenesulfonamide | Pyridine ring addition | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
| Compound Name | Substituents (Positions) | LogP | Key Structural Differences |
|---|---|---|---|
| 3-Amino-N,N-diethyl-4-methoxy- | 3-NH₂, 4-OCH₃, N,N-diethyl | 1.70 | Diethylamino group, methoxy at C4 |
| 4-Amino-N-(pyridin-2-yl)- | 4-NH₂, N-pyridin-2-yl | ~1.2* | Pyridine substituent, no methoxy |
| 4-Amino-N-(6-methoxypyridazin-3-yl)- | 4-NH₂, N-6-methoxypyridazinyl | ~0.8* | Methoxy-pyridazine moiety |
| Ureido benzenesulfonamides | Ureido linker at C4 | >2.0 | Increased hydrophobicity from ureido |
Key Observations :
- Lipophilicity: The diethylamino and methoxy groups in the target compound confer moderate LogP (1.70), balancing solubility and membrane permeability. Pyridinyl/methoxy-pyridazinyl analogs exhibit lower LogP due to polar heterocycles .
- Positional Isomerism: Unlike 4-amino analogs (e.g., sulfamethoxazole derivatives in ), the 3-amino group in the target compound may alter electronic distribution and hydrogen-bonding capacity .
Anticancer and Enzyme Inhibition:
- Carbonic Anhydrase (CA) Binding: Benzenesulfonamides are known CA inhibitors. The target compound’s methoxy and diethylamino groups may enhance selectivity for tumor-associated isoforms (e.g., CA IX/XII) over cytosolic CA I/II, similar to ureido derivatives ().
- QSAR Data: Analogs with pyrimidinyl substituents (e.g., 4-amino-N-(4-methylpyrimidin-2-yl)-) show moderate to high predicted activity (Observed: 0.29–0.26 in TrkA inhibition; ). The target compound’s activity remains unquantified but is hypothesized to align with these trends.
Anticancer Hybrids:
- 4-Thiazolidinone-Sulfonamide Hybrids (e.g., sulfamethoxazole derivatives in ) exhibit dual antimicrobial/anticancer effects.
Analytical Methods :
Regulatory and Commercial Considerations
- NDSL Listing : The target compound’s regulatory hurdles contrast with commercially available analogs (e.g., sulfamethoxazole derivatives), which are widely used in pharmaceuticals .
Preparation Methods
Chloride-to-Methoxy Substitution
The foundational step involves substituting a chloride group with methoxy on a nitro-substituted benzene ring. This is achieved through nucleophilic aromatic substitution (NAS) under alkaline conditions.
Procedure :
- Starting Material : 3-Nitro-4-chlorobenzenesulfonyl chloride.
- Reagents : Sodium methoxide (NaOMe, 12.3 kg), methanol (400 kg).
- Conditions : Reflux at 65–70°C for 8–10 hours.
- Outcome : 3-Nitro-4-methoxybenzenesulfonyl chloride is obtained with a purity of 99.1% and a yield of 94.5%.
Mechanism :
The methoxide ion attacks the electron-deficient aromatic ring at the para position relative to the nitro group, displacing chloride. The nitro group’s strong electron-withdrawing effect facilitates this substitution.
Sulfonamide Formation with Diethylamine
The sulfonyl chloride intermediate reacts with diethylamine to form the sulfonamide bond.
Procedure :
- Reagents : Diethylamine (2.5 equivalents), tetrahydrofuran (THF) solvent.
- Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
- Workup : Neutralization with dilute HCl, filtration, and recrystallization from ethanol/water.
- Outcome : 3-Nitro-4-methoxy-N,N-diethylbenzenesulfonamide is isolated in 88% yield.
Key Consideration : Excess diethylamine ensures complete conversion, while controlled temperature prevents side reactions.
Nitro Group Reduction to Amino
The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants.
Procedure :
- Catalytic Hydrogenation :
- Chemical Reduction :
Comparative Efficiency :
| Reduction Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Catalytic H₂ | 95.3 | 99.5 | High |
| Fe/HCl | 80.1 | 98.9 | Moderate |
Catalytic hydrogenation is preferred for large-scale production due to higher yields and fewer byproducts.
Alternative Synthesis via Direct Sulfonation
Sulfonation of 3-Nitro-4-Methoxybenzene
This route introduces the sulfonic acid group directly onto a pre-functionalized benzene ring.
Procedure :
- Starting Material : 3-Nitro-4-methoxybenzene.
- Sulfonation : Fuming H₂SO₄ (20 equivalents), 120°C, 6 hours.
- Chlorination : Thionyl chloride (SOCl₂, 5 equivalents), reflux, 4 hours.
- Outcome : 3-Nitro-4-methoxybenzenesulfonyl chloride (yield: 76%).
Challenges :
- Sulfonation position is influenced by the nitro group’s meta-directing effect and methoxy’s ortho/para-directing effect, leading to regiochemical complexity.
Sulfonamide Formation and Reduction
Following sulfonyl chloride synthesis, the steps mirror Section 1.2 and 1.3.
Catalytic Hydrogenation Approaches
One-Pot Reduction and Sulfonamide Formation
A streamlined method combines nitro reduction and sulfonamide formation in a single vessel.
Procedure :
- Starting Material : 3-Nitro-4-methoxybenzenesulfonyl chloride.
- Reduction : Hydrazine hydrate (85%, 18 kg), Raney nickel (2.5 kg), methanol (400 kg).
- Sulfonamide Formation : Diethylamine added post-reduction.
- Yield : 94.5% with 99.3% purity.
Advantages :
- Eliminates intermediate isolation, reducing solvent use and processing time.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NAS + Reduction (Section 1) | Substitution → Sulfonamide → Reduction | 82.4 | 99.5 | High |
| Direct Sulfonation (Section 2) | Sulfonation → Chlorination → Sulfonamide → Reduction | 68.2 | 98.7 | Moderate |
| One-Pot Catalytic (Section 3) | Combined Reduction/Sulfonamide | 94.5 | 99.3 | High |
Critical Insights :
- The one-pot catalytic method (Section 3) offers the highest yield and scalability, making it industrially viable.
- NAS-based routes (Section 1) balance cost and efficiency for medium-scale production.
Purification and Analytical Techniques
Q & A
Q. Critical considerations :
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is essential to isolate the product from byproducts .
- Hazard mitigation : Ames testing has shown some sulfonamide derivatives exhibit mutagenicity; thus, handling requires PPE and fume hoods .
What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. For example, the methoxy group typically appears as a singlet near δ 3.8 ppm .
- X-ray crystallography : Use single-crystal diffraction (via SHELX programs) to resolve 3D structure. SHELXL refinement is ideal for small-molecule systems .
- FTIR : Characterize functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Data interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT-calculated IR) to address ambiguities .
How can researchers optimize reaction conditions to improve synthetic yields of 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide?
Level: Advanced
Answer:
Methodological strategies :
- Catalyst screening : Test heterogeneous catalysts like CoFe@rGO nanohybrids, which enhance aziridine ring-opening reactions (yield improvement from 53% to 73% in analogous sulfonamides) .
- Solvent optimization : Replace dichloromethane with acetonitrile to stabilize intermediates, as demonstrated in benzenesulfonamide syntheses .
- Temperature control : Lower reaction temperatures (0–5°C) during sulfonylation to minimize side reactions .
Case study : In a similar compound (5-chloro-2-methoxy-N-phenethylbenzamide), adjusting stoichiometry of EDC/HOBt increased yield from 37% to 59% .
How should researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Root causes of discrepancies :
Q. Mitigation strategies :
- Dose-response studies : Perform IC₅₀ determinations across multiple concentrations to establish reproducibility .
- Control experiments : Compare with structurally related compounds (e.g., Mn(II)-Schiff base complexes) to isolate the sulfonamide’s contribution to activity .
What computational approaches are effective in predicting the reactivity and binding mechanisms of this sulfonamide?
Level: Advanced
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., NLRP3 inflammasome). Parameterize the diethylamino and methoxy groups as key binding motifs .
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group’s electron density influences sulfonamide reactivity .
- MD simulations : Simulate solvation effects in water/DMSO mixtures to predict stability under physiological conditions .
Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants for hydrolysis) .
What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Advanced
Answer:
Key challenges :
- Byproduct formation : At larger scales, exothermic reactions (e.g., sulfonylation) require jacketed reactors for temperature control .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
Case study : In the synthesis of 4-ethoxy-N-(4-{[(trifluoromethyl)sulfonyl]amino}phenyl)benzenesulfonamide, switching from batch to flow chemistry reduced reaction time by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
